Carbamic acid, octadecyl-, 1H-pyrazol-4-ylmethyl ester
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Overview
Description
Carbamic acid, octadecyl-, 1H-pyrazol-4-ylmethyl ester is a chemical compound with the molecular formula C27H45N3O2 This compound is a derivative of carbamic acid, where the hydrogen atoms are replaced by an octadecyl group and a 1H-pyrazol-4-ylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, octadecyl-, 1H-pyrazol-4-ylmethyl ester typically involves the reaction of octadecylamine with 1H-pyrazol-4-ylmethyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, octadecyl-, 1H-pyrazol-4-ylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Carbamic acid, octadecyl-, 1H-pyrazol-4-ylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of carbamic acid, octadecyl-, 1H-pyrazol-4-ylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors in biological systems. The octadecyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid membranes and affect membrane-associated processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-(1H-pyrazol-4-ylmethyl)-, methyl ester
- Carbamic acid, octadecyl-, methyl ester
- Carbamic acid, N-(1H-pyrazol-4-ylmethyl)-, octadecyl ester
Uniqueness
Carbamic acid, octadecyl-, 1H-pyrazol-4-ylmethyl ester is unique due to the presence of both the octadecyl group and the 1H-pyrazol-4-ylmethyl ester group. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity and potential bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
115547-75-6 |
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Molecular Formula |
C23H43N3O2 |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
1H-pyrazol-4-ylmethyl N-octadecylcarbamate |
InChI |
InChI=1S/C23H43N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-23(27)28-21-22-19-25-26-20-22/h19-20H,2-18,21H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
OSBVXMDCIYAXBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1=CNN=C1 |
Origin of Product |
United States |
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